1H-Indene-3-carboxylic acid, 1-sulfo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-3-carboxylic acid, 1-sulfo- is a chemical compound with the molecular formula C10H8O5S. It is known for its unique structure, which includes both a carboxylic acid group and a sulfonic acid group attached to an indene ring.
Vorbereitungsmethoden
The synthesis of 1H-Indene-3-carboxylic acid, 1-sulfo- typically involves several steps. One common method includes the sulfonation of 1H-Indene-3-carboxylic acid. The reaction conditions often require the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the sulfonic acid group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1H-Indene-3-carboxylic acid, 1-sulfo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indene-3-carboxylic acid, 1-sulfo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indene-3-carboxylic acid, 1-sulfo- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indene-3-carboxylic acid, 1-sulfo- can be compared with other similar compounds, such as:
1H-Indene-3-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
1-Sulfo-1H-indene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
3-Sulfo-3H-inden-1-carboxylic acid: A positional isomer with different chemical properties and reactivity.
The presence of both the carboxylic acid and sulfonic acid groups in 1H-Indene-3-carboxylic acid, 1-sulfo- makes it unique and versatile for various applications .
Eigenschaften
CAS-Nummer |
124709-21-3 |
---|---|
Molekularformel |
C10H8O5S |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
3-sulfo-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O5S/c11-10(12)8-5-9(16(13,14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,11,12)(H,13,14,15) |
InChI-Schlüssel |
VLEDYLAQQGDCLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.